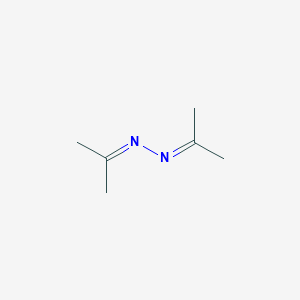
Hexanediimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Typically, the description of a chemical compound includes its molecular formula, structure, and common uses. It’s also helpful to know if the compound is part of a larger class of compounds.
Synthesis Analysis
This involves understanding how the compound is made. This could be through a chemical reaction with other compounds or through some form of extraction.Molecular Structure Analysis
This involves understanding the 3D arrangement of the atoms in the compound. Techniques like X-ray crystallography, NMR spectroscopy, and others are often used.Chemical Reactions Analysis
This involves studying how the compound reacts with other compounds. This can help us understand its reactivity and stability.Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, etc. These properties can tell us a lot about how the compound behaves under different conditions.Safety And Hazards
Understanding the safety and hazards associated with a compound is crucial. This can involve studying its toxicity, flammability, environmental impact, etc.
Direcciones Futuras
This involves looking at current research to see where future studies on the compound might be headed. This could involve new potential uses for the compound, new methods of synthesis, etc.
For each of these steps, a literature search in scientific databases like PubMed, Google Scholar, or Web of Science can be very helpful. Review articles can provide a good summary of the current understanding of the compound. Experimental articles can provide more detailed information on specific studies. Always make sure to critically evaluate the sources and check for any potential biases in the studies.
I hope this helps! If you have any other questions, feel free to ask.
Propiedades
IUPAC Name |
hexanediimidamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N4/c7-5(8)3-1-2-4-6(9)10/h1-4H2,(H3,7,8)(H3,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMYAHBSDMSMANK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(=N)N)CC(=N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70398941 |
Source


|
| Record name | Hexanediimidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70398941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hexanediimidamide | |
CAS RN |
15411-52-6 |
Source


|
| Record name | Hexanediimidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70398941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














